2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound characterized by its pyrimidine ring structure substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a 1H-pyrazol-1-yl group at the 6-position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that pyrazolo-pyrimidine derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have shown significant inhibitory activity in various assays .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine . These factors can include pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, which can influence the biochemical reactions in which these molecules are involved .
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are still being studied.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Chlorination: The starting material, 4-methyl-6-(1H-pyrazol-1-yl)pyrimidine, undergoes chlorination to introduce the chlorine atom at the 2-position.
Methylation: The methyl group is introduced at the 4-position through a methylation reaction.
Coupling Reaction: The pyrazolyl group is attached to the pyrimidine ring through a coupling reaction.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents at the pyrimidine ring.
Scientific Research Applications
2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand cellular processes and interactions.
Industry: The compound can be used in the production of materials, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine: Similar structure with an imidazole group instead of pyrazole.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains a nitropyridine and isoquinoline moiety.
Uniqueness: 2-Chloro-4-methyl-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of substituents, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-4-methyl-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-5-7(12-8(9)11-6)13-4-2-3-10-13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPYUTMQEZZTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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